molecular formula C14H19NO4 B2750319 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid CAS No. 1396962-94-9

2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid

Cat. No.: B2750319
CAS No.: 1396962-94-9
M. Wt: 265.309
InChI Key: RTXNGUBJMURNLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a molecular structure that combines a 4-ethoxybenzamide group with a valine-derived, methyl-substituted amino acid backbone, making it a valuable scaffold for the synthesis of more complex molecules such as peptide mimetics and targeted inhibitors . With a documented molecular formula of C14H19NO4 and a molecular weight of 265.31 g/mol, this reagent is characterized by its high purity, typically ≥98.0% . The structural motif of an ethoxy-substituted benzoyl group is commonly explored in developing compounds with specific biological activities, positioning this chemical as a key intermediate for structure-activity relationship (SAR) studies. Researchers can utilize it to probe enzyme-substrate interactions or to develop novel pharmacologically active agents. The product is strictly for research and development purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[(4-ethoxybenzoyl)amino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-4-19-11-7-5-10(6-8-11)13(16)15-12(9(2)3)14(17)18/h5-9,12H,4H2,1-3H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXNGUBJMURNLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoylamino Group: This step involves the reaction of 4-ethoxybenzoic acid with an amine to form the benzoylamino group.

    Introduction of the Methyl-Butyric Acid Backbone: This can be achieved through a series of reactions, including alkylation and esterification, to introduce the methyl-butyric acid moiety.

    Final Assembly: The final step involves coupling the benzoylamino group with the methyl-butyric acid backbone under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets, particularly in the realm of enzyme inhibition. Research indicates that derivatives of this compound can serve as inhibitors for specific enzymes, which is critical in drug development for conditions such as cancer and other diseases related to enzyme dysfunction .

Enzyme Inhibition Studies

Studies have demonstrated that 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid and its analogs exhibit inhibitory activity against prostate-specific membrane antigen (PSMA). This is particularly relevant for developing treatments for prostate cancer. The stability of these compounds under physiological conditions enhances their potential as therapeutic agents .

Pharmacokinetics and Stability

Research has shown that the compound possesses a favorable half-life, indicating that it remains stable in biological systems. This stability is crucial for maintaining therapeutic levels in vivo and can influence the design of new drugs based on this scaffold .

Case Study 1: Prostate Cancer Inhibition

A study focused on the synthesis of phosphoramidate peptidomimetics, including this compound, highlighted its inhibitory effects on PSMA. The findings indicated that modifications to the compound could enhance its binding affinity and efficacy against cancer cells .

Case Study 2: Structural Activity Relationship (SAR)

Investigations into the SAR of this compound revealed that variations in substituents significantly impact its biological activity. For instance, altering the ethoxy group or modifying the amide linkage can lead to increased potency against target enzymes, suggesting avenues for optimizing drug design .

Mechanism of Action

The mechanism of action of 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Feasibility: The target compound can likely be synthesized using methods analogous to and , involving benzoylation of 3-methylbutyric acid derivatives.
  • Biological Potential: Ethoxy substitution may offer a balance between lipophilicity and solubility, making it a candidate for optimizing MMP inhibitors with improved pharmacokinetics .
  • Challenges: Ethoxy groups may increase susceptibility to oxidative metabolism compared to methoxy or tert-butyl groups, necessitating structural modifications for in vivo stability .

Biological Activity

2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid, a compound with the CAS number 1396962-94-9, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an ethoxy group and a benzoylamine moiety, contributing to its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound is investigated for its ability to modulate inflammatory pathways, which may have implications for diseases characterized by chronic inflammation.
  • Anticancer Potential : Preliminary findings suggest that it may influence cancer cell proliferation and apoptosis through specific molecular targets.

The biological activity of this compound is believed to stem from its interaction with cellular receptors and enzymes. It may act by:

  • Inhibiting Enzymatic Activity : The compound can bind to active sites of enzymes involved in metabolic pathways, effectively reducing their activity.
  • Modulating Gene Expression : By affecting transcription factors, it may alter the expression of genes linked to inflammation and cell growth.

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
AntimicrobialModerate
Anti-inflammatorySignificant
AnticancerPromising

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a notable reduction in bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations.

Case Study 2: Anti-inflammatory Effects

In an experimental model of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines. This suggests its potential use as an anti-inflammatory agent in therapeutic settings.

Case Study 3: Anticancer Research

Research investigating the effects on cancer cell lines revealed that this compound could induce apoptosis in certain types of cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Ethoxy-benzoylamino)-3-methyl-butyric acid, and how can structural purity be ensured?

  • Methodology : The compound can be synthesized via sulfonamide coupling reactions. A common approach involves reacting 4-ethoxybenzoyl chloride with 3-methyl-butyric acid derivatives under controlled pH (e.g., alkaline conditions) to form the amide bond. Purification typically employs gradient elution in reverse-phase HPLC, as minor changes in chromatographic conditions can resolve co-eluting epimers .
  • Characterization : Use NMR (¹H/¹³C) to confirm the amide bond formation and LC-MS to detect impurities. For example, copper(II) complexes with structurally similar ligands (e.g., S-(3,5-di-tert-butyl-2-hydroxy-benzylamino)-3-methyl-butyric acid) have been characterized via X-ray crystallography to validate stereochemistry .

Q. How can researchers address challenges in chromatographic separation of epimers or impurities?

  • Methodology : Optimize mobile phase composition (e.g., acetonitrile/water ratios) and column temperature. Evidence suggests that epimer separation for related compounds (e.g., 2-amino-3-methyl-3-sulfino-4-(1H-triazol-1-yl)butyric acid) is achievable by adjusting buffer pH or using chiral stationary phases .

Advanced Research Questions

Q. What experimental strategies are effective for evaluating the compound’s inhibitory activity against MMP-2/MMP-9, and how should contradictory in vitro vs. in vivo data be interpreted?

  • Methodology :

  • In vitro assays : Use fluorogenic substrates (e.g., recombinant pro-MMP-2/9) to measure IC₅₀ values. Derivatives like 2-(4’-iodo-biphenyl-4-sulphonylamino)-3-methyl-butyric acid show affinities in the 10⁻⁹–10⁻⁷ M range .
  • In vivo evaluation : Conduct biodistribution studies in tumor-bearing mice. For example, low tumor uptake (0.27 ± 0.10 ID/g at 3 hr post-injection) and high liver metabolism observed for iodinated analogs suggest poor pharmacokinetic profiles, necessitating structural optimization (e.g., reducing lipophilicity) .
    • Data Contradiction : Discrepancies between in vitro potency and in vivo efficacy may arise from metabolic instability or off-target binding. Metabolite analysis (e.g., blood/tissue HPLC profiling) can clarify degradation pathways .

Q. How can researchers design studies to investigate the compound’s potential as a PET/SPECT tracer for tumor imaging?

  • Methodology :

  • Radiolabeling : Incorporate isotopes like ¹²³I or ¹⁸F via electrophilic substitution or prosthetic group coupling. For example, [¹⁸F]SAV03, a related MMP inhibitor, was synthesized via a one-pot radiofluorination protocol .
  • Biodistribution : Use xenograft models (e.g., A549 lung tumors) to quantify tumor-to-background ratios. Tumor/muscle ratios >4.6 were achieved with iodinated derivatives, though high liver uptake remained a challenge .
    • Key Metrics : Tumor specificity (%ID/g), metabolic stability (>75% intact tracer in blood at 2 hr), and clearance rates .

Q. What analytical approaches resolve structural ambiguities in derivatives, such as stereoisomerism or metabolite identification?

  • Methodology :

  • Stereoisomerism : Employ circular dichroism (CD) or chiral HPLC to distinguish epimers. For example, copper(II) complexes with modified amino acid ligands were resolved using crystallographic data .
  • Metabolite Profiling : Combine high-resolution mass spectrometry (HR-MS) with tandem MS/MS to identify degradation products. In vivo studies on iodinated analogs detected intact tracer proportions (75.9% in tumors vs. 5% in blood) .

Key Considerations

  • Stereochemical Integrity : Epimerization during synthesis or storage can alter bioactivity. Regular chiral purity checks are critical .
  • Translational Gaps : While in vitro MMP inhibition is promising, poor in vivo stability (e.g., rapid hepatic clearance) may limit therapeutic or diagnostic utility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.